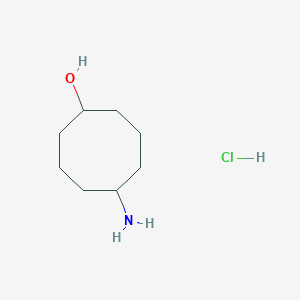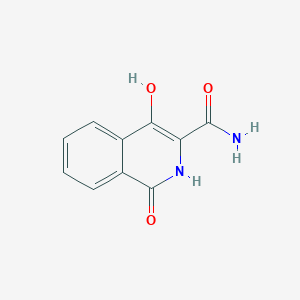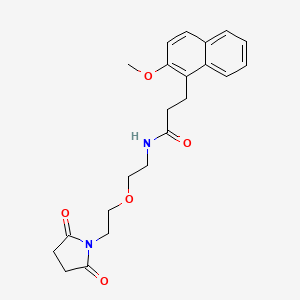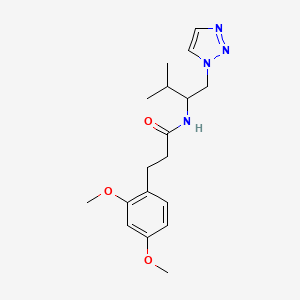
5-Aminocyclooctanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Aminocyclooctanol hydrochloride is a chemical compound with the CAS Number: 1259436-91-3 . It has a molecular weight of 179.69 and its IUPAC name is 5-aminocyclooctan-1-ol hydrochloride . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17NO.ClH/c9-7-3-1-5-8(10)6-2-4-7;/h7-8,10H,1-6,9H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 179.69 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学的研究の応用
Chemical Synthesis and Molecular Structure
The research on 5-Aminocyclooctanol hydrochloride encompasses its synthesis and molecular structure analysis, contributing to the broader field of chemical synthesis and understanding of molecular frameworks. A study by Duggan, Hitchcock, and Young (2005) focused on the synthesis of bicyclic lactams, including derivatives of 5-Aminocyclooctanol, to serve as constraints for external beta-turns in peptides, highlighting its utility in designing peptide mimetics and drug development (Duggan, Hitchcock, & Young, 2005). This research provides insights into the structural characteristics and potential applications in designing biologically active compounds.
Material Science and Nanotechnology
In material science and nanotechnology, this compound derivatives have been explored for novel applications. For instance, Lei et al. (2019) demonstrated the synthesis of porous and hollow CuO/ZnO photocatalysts using a zeolite imidazolate framework (ZIF-8) as the initial material, where the characteristic features of the synthesized material, potentially including derivatives of 5-Aminocyclooctanol, showed enhanced photocatalytic performance in the degradation of tetracycline hydrochloride in water (Lei et al., 2019). This research underscores the significance of such chemical compounds in developing environmentally friendly solutions for water purification.
Pharmacological and Biomedical Applications
This compound and its analogs have been explored in various pharmacological and biomedical contexts. For example, Bunch et al. (2003) reported on the design, synthesis, and evaluation of conformationally restricted analogs of glutamic acid, aiming to mimic the folded Glu conformation for potential pharmacological applications (Bunch et al., 2003). Although not directly mentioning 5-Aminocyclooctanol, such research highlights the broader scope of utilizing complex bicyclic compounds in drug discovery and development processes.
Environmental Science
In environmental science, studies have explored the behavior and fate of chemicals similar to this compound in various ecosystems. Francisco et al. (2017) evaluated the environmental behavior of aminocyclopyrachlor, a compound with potential structural similarities, assessing its mineralization and bound residue formation in tropical soils (Francisco et al., 2017). This research contributes to understanding the environmental impact and degradation pathways of such compounds, which is crucial for assessing their ecological safety and designing environmentally sustainable chemical applications.
Safety and Hazards
特性
IUPAC Name |
5-aminocyclooctan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c9-7-3-1-5-8(10)6-2-4-7;/h7-8,10H,1-6,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJMZWJBLNEMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCCC(C1)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide](/img/structure/B2778435.png)

![1-benzyl-7-methyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2778438.png)




![Ethyl 4-[[2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2778444.png)
![tert-butyl 4-[[(2S)-1-[(4-methoxyphenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]piperidine-1-carboxylate](/img/structure/B2778445.png)
![(E)-2-(((6-(tert-butyl)-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino)methyl)phenyl 4-chlorobenzoate](/img/structure/B2778447.png)



![1,1-Bis(4-fluorophenyl)-2-{[(3-methoxyphenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B2778452.png)